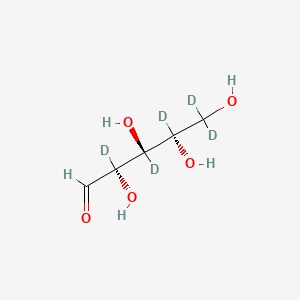
D-Ribose-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-d5 is a deuterium-labeled form of D-Ribose, a naturally occurring pentose sugar. This compound is widely used in scientific research due to its unique properties, particularly in metabolic studies and as a tracer in various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
D-Ribose-d5 is synthesized through the deuteration of D-Ribose. The process involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of D-Ribose, which is then subjected to deuteration .
化学反应分析
Types of Reactions
D-Ribose-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various catalysts and solvents are used depending on the desired substitution
Major Products
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Various substituted ribose derivatives
科学研究应用
D-Ribose-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the role of ribose in cellular processes and energy metabolism.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing ATP production.
Industry: Used in the production of nucleotides and other biochemical compounds .
作用机制
D-Ribose-d5 exerts its effects primarily through its role in the synthesis of adenosine triphosphate (ATP). It is phosphorylated to form ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and nucleic acids. Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in cellular energy homeostasis .
相似化合物的比较
Similar Compounds
D-Ribose: The non-deuterated form of D-Ribose.
Deoxyribose: A structural analog of D-Ribose, found in DNA.
Arabinose: An epimer of ribose at the 2’ carbon.
Uniqueness
D-Ribose-d5 is unique due to its deuterium labeling, which makes it an excellent tracer in metabolic studies. The presence of deuterium atoms allows for precise tracking of biochemical processes without altering the compound’s natural behavior .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
155.16 g/mol |
IUPAC 名称 |
(2R,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2,3D,4D,5D |
InChI 键 |
PYMYPHUHKUWMLA-GMNJSXRBSA-N |
手性 SMILES |
[2H][C@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



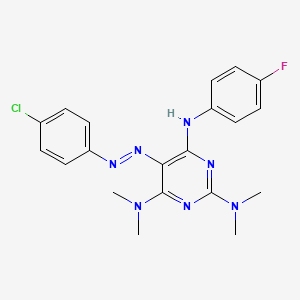
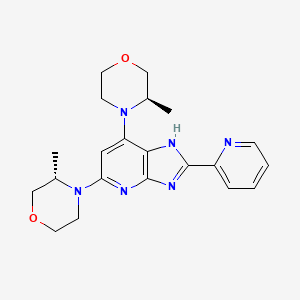
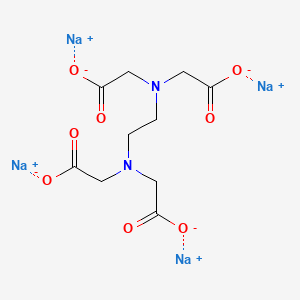
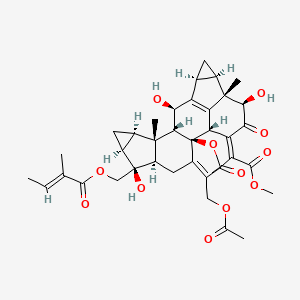
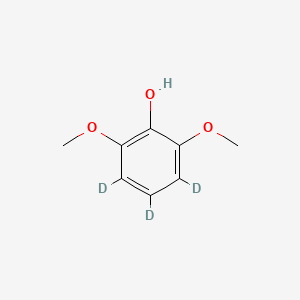
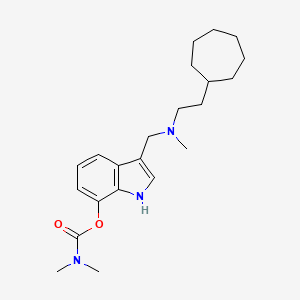



![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)
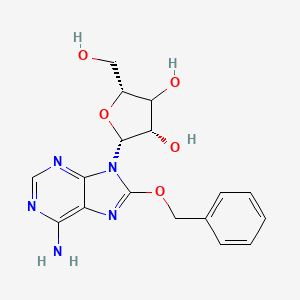
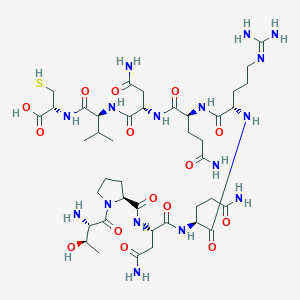
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)
